molecular formula C5H11ClFN B2600525 (2R,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride CAS No. 2209087-03-4; 2300174-87-0

(2R,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride

Cat. No.: B2600525
CAS No.: 2209087-03-4; 2300174-87-0
M. Wt: 139.6
InChI Key: OPLZEFBPWWZOHT-TYSVMGFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride typically involves diastereoselective reactions to ensure the correct stereochemistry. One common method involves the use of chiral starting materials and catalysts to achieve high diastereoselectivity. For instance, the synthesis can be initiated with a chiral precursor, followed by a series of reactions including nucleophilic substitution and cyclization to form the pyrrolidine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted pyrrolidines, while oxidation can produce pyrrolidine oxides .

Scientific Research Applications

(2R,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyrrolidines and methylpyrrolidines, such as (2S,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride and (2R,4R)-4-Hydroxy-2-methylpyrrolidine hydrochloride .

Uniqueness

What sets (2R,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride apart is its specific stereochemistry, which can result in unique interactions with biological targets and distinct chemical reactivity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2R,4R)-4-fluoro-2-methylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c1-4-2-5(6)3-7-4;/h4-5,7H,2-3H2,1H3;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLZEFBPWWZOHT-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](CN1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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